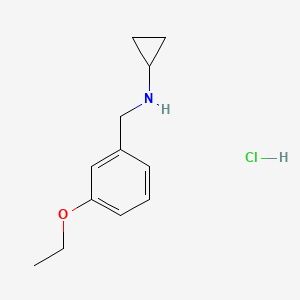

![molecular formula C11H16ClNO B2429938 (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride CAS No. 111492-62-7](/img/structure/B2429938.png)

(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

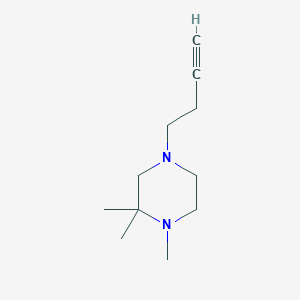

“®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride” is a chemical compound with the molecular formula C11H16ClNO . It has a molecular weight of 213.71 . The IUPAC name for this compound is "®-phenyl-[(2S)-pyrrolidin-2-yl]methanol; hydrochloride" .

Molecular Structure Analysis

The InChI code for “®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride” is 1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H/t10-,11+;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.

Physical And Chemical Properties Analysis

“®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride” is a powder . It has a melting point of 154-155°C . The compound is stored at a temperature of 4°C .

Scientific Research Applications

- Application : Researchers have explored biocatalytic one-pot transformations of acids into amides without substrate activation. Specifically, ®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride has been used in racemization-free amidation reactions. Enzymes catalyze the amidation of unprotected L-proline with ammonia in organic solvents, resulting in high L-prolinamide concentrations. This method avoids racemization, halogenated solvents, and waste, making it an attractive approach for drug synthesis .

- Applications : It contributes to the production of pharmaceutical compounds, including those used in cardiovascular medications, nasal decongestants, and other therapeutic agents .

Biocatalysis and Amidation

Pharmaceutical Intermediates

Insecticidal Activity

Safety and Hazards

The compound has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water .

Mechanism of Action

Target of Action

It’s structurally similar to ephedrine , which is known to act as a stimulant and appetite suppressant .

Mode of Action

Ephedrine acts as a stimulant by increasing the activity of the central nervous system .

Biochemical Pathways

Methanol, a related compound, is known to be metabolized via the formaldehyde and formic acid pathways .

Pharmacokinetics

The solubility of similar compounds has been shown to increase with increasing temperature , which could potentially impact the bioavailability of this compound.

Result of Action

Based on its structural similarity to ephedrine, it may have similar effects, such as increased heart rate and blood pressure .

Action Environment

The solubility of similar compounds has been shown to increase with increasing temperature , suggesting that temperature could potentially influence the action and efficacy of this compound.

properties

IUPAC Name |

(R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQHPZOHYDIWLB-VZXYPILPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)[C@@H](C2=CC=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}ethyl)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2429855.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2429856.png)

![1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2429858.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2429865.png)

![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)

![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2429871.png)